1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine
Overview
Description
1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine is a chemical compound characterized by its unique molecular structure, which includes an oxazolo[4,5-b]pyridine ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine typically involves multiple steps, starting with the construction of the oxazolo[4,5-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and suitable carboxylic acid chlorides or anhydrides
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, temperature, and pressure are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions at different positions on the oxazolo[4,5-b]pyridine ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications are being explored, with the compound being investigated for its biological activity against various diseases.
Industry: The compound's unique properties make it suitable for use in material science and other industrial applications.
Mechanism of Action
The mechanism by which 1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)cyclopropanamine can be compared with other similar compounds, such as 1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine and 1-(Oxazolo[4,5-b]pyridin-2-yl)octadecyn-1-one. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)cyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(3-4-9)8-12-7-6(13-8)2-1-5-11-7/h1-2,5H,3-4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFADUJUELWKYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=C(O2)C=CC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256993 | |
Record name | 1-Oxazolo[4,5-b]pyridin-2-ylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159878-02-0 | |
Record name | 1-Oxazolo[4,5-b]pyridin-2-ylcyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159878-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxazolo[4,5-b]pyridin-2-ylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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